Perfluoropentanoic acid
Overview
Description
Perfluorovaleric acid is a perfluorinated compound with the chemical formula C5HF9O2. It is a monocarboxylic acid that is perfluorinated pentanoic acid . This compound is known for its strong acidity and stability, making it a valuable chemical intermediate in various industrial applications .
Mechanism of Action
Perfluoropentanoic acid, also known as nonafluoropentanoic acid or perfluorovaleric acid, is a synthetic compound with unique physical properties that have led to its widespread use in various industrial applications .
Target of Action
This compound is known to interact with peroxisome proliferator-activated receptors (PPARs), which are members of the nuclear receptor superfamily . These receptors play a significant role in the regulation of lipid and glucose metabolism, as well as cellular growth .
Mode of Action
It is suggested that the compound’s interaction with ppars may lead to changes in lipid and glucose metabolism
Biochemical Pathways
This compound affects several biochemical pathways. It has been associated with the PPAR signaling pathway, fatty acid, triacylglycerol, and ketone body metabolism, and the regulation of lipid metabolism by PPARα . These pathways are significantly enriched among genes that interact with this compound .
Pharmacokinetics
The pharmacokinetics of this compound reveal gender differences. Studies in rats have shown that the clearance and the inter-compartmental clearance were 1.75 and 3.12 times higher in female rats than in male rats, respectively . This suggests that this compound is eliminated more rapidly in female rats than in male rats .
Result of Action
The molecular and cellular effects of this compound’s action are still under investigation. It is known that perfluoroalkyl and polyfluoroalkyl substances (pfass), which include this compound, are associated with a number of adverse health outcomes including fatty liver disease, immunotoxicity, cardiovascular issues, thyroid problems, and reproductive and developmental disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s presence in the natural environment provides an ideal surface for the sorption of hazardous contaminants .
Biochemical Analysis
Biochemical Properties
It is known that Perfluorovaleric acid is an important indicator of PFC pollution and is associated with spatial heterogeneity of microbial taxonomy
Cellular Effects
It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorovaleric acid belongs, have been associated with adverse effects on lung health, including impaired fetal lung development, reduced immune function in children, and potential links to lung cancer .
Temporal Effects in Laboratory Settings
It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorovaleric acid belongs, have been detected in various water and sediment samples
Dosage Effects in Animal Models
It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorovaleric acid belongs, have been associated with reproductive and developmental effects in animal models .
Transport and Distribution
It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorovaleric acid belongs, have been detected in various water and sediment samples .
Preparation Methods
Perfluorovaleric acid can be synthesized through several methods. One common method involves the reaction of perfluoropropylene with oxygen or the oxidation of trifluoroacetic acid . The preparation process requires strict control of reaction conditions, including temperature, pressure, and the ratio of reactants . Industrial production methods often involve the use of hydrogen fluoride and other fluorinating agents .
Chemical Reactions Analysis
Perfluorovaleric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride in dichloromethane at 0-20°C for 1.5 hours produces perfluorovaleroyl chloride .
Scientific Research Applications
Perfluorovaleric acid has numerous applications in scientific research. It is used as an important indicator of perfluorinated compound pollution and is associated with spatial heterogeneity of microbial taxonomy . In chemistry, it serves as a chemical intermediate for the synthesis of other organic compounds . In biology and medicine, it is used in studies related to its environmental impact and potential health effects . Additionally, it is employed in the production of microelectronic devices and optical materials .
Comparison with Similar Compounds
Perfluorovaleric acid is similar to other perfluorinated compounds, such as perfluorooctanoic acid and perfluorooctanesulfonic acid . These compounds share similar properties, including strong acidity, stability, and environmental persistence. perfluorovaleric acid is unique in its shorter carbon chain length, which affects its chemical behavior and applications . Other similar compounds include perfluoropentanoic acid and nonafluoropentanoic acid .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGQIAOTKWCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9COOH, C5HF9O2 | |
Record name | PFPeA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062599 | |
Record name | Perfluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2706-90-3 | |
Record name | Perfluoropentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2706-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorovaleric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Perfluorovaleric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW3UY784P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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